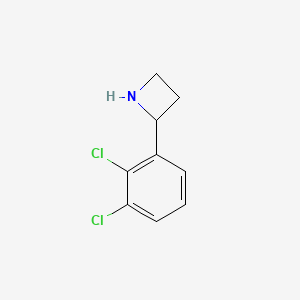

2-(2,3-Dichlorophenyl)azetidine

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

777887-21-5 |

|---|---|

分子式 |

C9H10Cl3N |

分子量 |

238.5 g/mol |

IUPAC 名称 |

2-(2,3-dichlorophenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-6(9(7)11)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H |

InChI 键 |

NHALEEMILBRBRO-UHFFFAOYSA-N |

SMILES |

C1CNC1C2=C(C(=CC=C2)Cl)Cl |

规范 SMILES |

C1CNC1C2=C(C(=CC=C2)Cl)Cl.Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 2,3 Dichlorophenyl Azetidine and Analogues

Classical Approaches to Azetidine (B1206935) Ring Formation

Traditional methods for constructing the azetidine ring have been foundational in heterocyclic chemistry. These approaches primarily rely on intramolecular cyclization reactions and intermolecular cycloadditions to form the strained four-membered ring.

Cyclization Reactions for Azetidine Synthesis

Intramolecular cyclization via nucleophilic substitution is one of the most common strategies for forming the azetidine ring. nih.gov This method typically involves a 4-exo-tet cyclization, where a nitrogen nucleophile attacks a carbon center bearing a suitable leaving group at the γ-position. researchgate.netnih.gov The general precursor for this reaction is a γ-amino alcohol or a γ-haloamine. clockss.org The hydroxyl group of a γ-amino alcohol can be activated by conversion into a better leaving group, such as a mesylate or tosylate, to facilitate the intramolecular SN2 reaction. nih.gov

The success of these reactions is often dependent on the nature of the substituents and the reaction conditions. For instance, the synthesis of 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Similarly, N-Boc-protected azetidine-2-carboxylic acid has been synthesized via the cyclization of a corresponding acyclic amine precursor using a strong base like lithium diisopropylamide (LDA). clockss.org

Table 1: Examples of Leaving Groups and Conditions for Intramolecular Cyclization

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions) in Azetidine Formation

Cycloaddition reactions provide a convergent and atom-economical route to the azetidine core. mdpi.comresearchgate.net The most prominent among these is the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, which is often photochemically induced. nih.govrsc.org This reaction is one of the most efficient methods for synthesizing functionalized azetidines in a single step. nih.govrsc.org However, its application has faced challenges, such as competing E/Z isomerization of the imine upon photoexcitation. rsc.org Consequently, many successful examples utilize cyclic imines to prevent this undesired relaxation pathway. rsc.org

Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines. magtech.com.cn The reaction proceeds through a zwitterionic intermediate, followed by a four-electron conrotatory electrocyclization to yield the four-membered ring. mdpi.com This method is widely used to prepare a variety of substituted β-lactams. mdpi.com

Recent advancements have focused on overcoming the limitations of classical photocycloadditions, such as the need for UV light and the limited synthetic utility of the resulting products. researchgate.net Visible-light-mediated protocols using photocatalysts are emerging as a milder and more versatile alternative. nih.govchemrxiv.orgresearchgate.net

Modern Advances in Stereoselective Synthesis of Azetidines

The development of stereoselective methods to control the absolute and relative configuration of stereocenters on the azetidine ring is crucial for its application in medicinal chemistry and asymmetric synthesis. rsc.orgbirmingham.ac.uk

Asymmetric Synthetic Routes to Chiral Azetidine Derivatives

The enantioselective synthesis of azetidines can be achieved through several strategies, including the use of chiral auxiliaries, starting from chiral precursors, or employing asymmetric catalysis. nih.govacs.org A practical synthesis of both enantiomers of azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid, has been developed using optically active α-methylbenzylamine as a chiral auxiliary. acs.org

Catalytic approaches offer a more efficient route. For example, a copper(I)-catalyzed asymmetric [3+1]-cycloaddition has been reported for the highly enantioselective synthesis of 2-azetine-carboxylates, which can be subsequently hydrogenated to yield chiral tetrasubstituted azetidine-2-carboxylates with high stereocontrol. nih.gov Similarly, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov This method leverages chiral sulfinamide chemistry to introduce stereochemistry. nih.gov

Table 2: Selected Asymmetric Synthetic Methods for Chiral Azetidines

Diastereoselective and Regioselective Approaches to 2-(2,3-Dichlorophenyl)azetidine Structures

For analogues like this compound, controlling both the regioselectivity (placement of the aryl group at C2) and diastereoselectivity (relative stereochemistry of substituents) is paramount. A general and scalable two-step method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed. semanticscholar.orgacs.org This kinetically controlled reaction involves the treatment of oxiranylmethyl-substituted benzylamines with a superbase, leading exclusively to the formation of the four-membered azetidine ring over the thermodynamically favored five-membered pyrrolidine (B122466) ring. semanticscholar.orgacs.org Spectroscopic analysis confirmed that the substituents at positions 2 and 3 of the azetidine ring were situated in a trans geometry. acs.org

Another approach involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines diastereoselectively. nih.gov Furthermore, a highly enantioselective and diastereoselective copper-catalyzed three-component coupling of azetines, bis(pinacolato)diboron, and allyl phosphates has been developed to access chiral cis-2,3-disubstituted azetidines. acs.orgnih.gov This method installs both a boryl and an allyl group across the double bond with excellent stereocontrol. acs.orgnih.gov

Catalyst-Mediated Azetidine Synthesis

The use of catalysts has revolutionized azetidine synthesis, allowing for reactions to proceed under milder conditions with higher efficiency and selectivity. nih.govnih.gov Both Lewis acids and transition metals have been employed to facilitate the formation of the azetidine ring.

Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be effective Lewis acid catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups and provides high regioselectivity for the 4-exo ring closure. frontiersin.orgnih.gov

Transition metal catalysts are widely used in various strategies. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has enabled the synthesis of azetidines from picolinamide-protected amine substrates. organic-chemistry.org Copper catalysts have been instrumental in developing enantioselective methods, such as the [3+1] cycloaddition to form chiral azetines and the boryl allylation of azetines to form 2,3-disubstituted azetidines. nih.govacs.orgnih.gov More recently, visible-light-mediated approaches using iridium photocatalysts have enabled intermolecular [2+2] cycloadditions between oximes and a wide range of alkenes, providing a general and operationally simple route to highly functionalized azetidines. nih.govchemrxiv.orgresearchgate.net

Table 3: Overview of Catalyst-Mediated Azetidine Syntheses

Organocatalytic Methods for Azetidine Ring Closure

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including azetidines. These methods avoid the use of metals and often proceed under mild conditions.

One prominent strategy involves the use of chiral amine catalysts, such as thioureas or squaramides, to promote asymmetric reactions. For instance, the reaction of halogenated oxindoles with α,β-unsaturated compounds containing an azetidine moiety can be catalyzed by a squaramide to produce spirocyclic azetidine oxindoles with high enantioselectivity. nih.govnih.gov While not a direct ring closure, this demonstrates the utility of organocatalysts in constructing complex azetidine-containing architectures. The catalyst activates the substrate through hydrogen bonding, facilitating a highly controlled conjugate addition. nih.gov

Another approach is the amine-catalyzed [2+2] cycloaddition of allenoates and imines, which directly constructs the azetidine ring. magtech.com.cn For the synthesis of a this compound analogue, this would involve the reaction of an allenoate with an imine derived from 2,3-dichlorobenzaldehyde. The choice of amine catalyst is crucial for both yield and stereoselectivity. DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to catalyze the annulation reaction of ethyl 2,3-butadienoate with cyclic ketimines, affording azetidine derivatives in good yields. rsc.org The electronic properties of the imine can significantly influence the reaction outcome; electron-withdrawing groups on the aromatic ring of the imine generally lead to higher yields. rsc.org

The table below summarizes representative organocatalytic conditions for reactions involving azetidine synthesis or functionalization.

| Catalyst Type | Reactants | Product Type | Key Features |

| Squaramide | Halogenated Oxindole, 3-(Nitromethylene)azetidine | α-Azetidinyl Alkyl Halide | High enantioselectivity (up to 95% ee), forms two contiguous chirality centers. nih.gov |

| Thiourea | Fluorooxindole, 3-(Nitromethylene)oxetane | α-Oxetanyl Alkyl Fluoride | High yield and enantioselectivity, reaction complete within hours. nih.gov |

| DABCO | Ethyl 2,3-butadienoate, Cyclic Ketimine | Spiro-azetidine | Good yields, sensitive to electronic effects of the ketimine substituent. rsc.org |

| Chiral Cation Phase-Transfer Catalyst | Isatin-derived Diazo Compound | Spiro-azetidine Oxindole | High enantioselectivity (up to 98% er), intramolecular C-C bond formation. nih.gov |

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis offers a versatile and efficient means to construct the azetidine ring, often through C-N or C-C bond formation. magtech.com.cn Palladium, rhodium, and copper catalysts are frequently employed.

A significant development is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids to form 2-aryl azetidines. nih.gov This reaction proceeds via a migration/coupling mechanism. The choice of ligand is critical; for example, [1,1'-biphenyl]-2-yldicyclohexylphosphane enables the reaction to favor the formation of the 2-aryl product. nih.gov This method could be directly applied to synthesize this compound by coupling a suitable 3-iodoazetidine (B8093280) with 2,3-dichlorophenylboronic acid.

Palladium-catalyzed intramolecular C(sp³)–H amination is another powerful strategy. rsc.org In this approach, a picolinamide (B142947) (PA) protected amine substrate undergoes cyclization to form the azetidine ring. The reaction features low catalyst loading and utilizes inexpensive reagents under convenient conditions. rsc.orgorganic-chemistry.org Reductive elimination at an alkyl–Pd(IV) intermediate is a key step in this transformation. rsc.org

Rhodium catalysis has been applied to the intermolecular C-H amination of alkyl bromides, followed by intramolecular alkylation, to yield azetidines. nsf.gov This two-step, one-pot procedure allows for the selective functionalization of sp³ C-H bonds, even those proximal to an electron-withdrawing halogen, which was previously a significant challenge. nsf.gov

The following table presents examples of transition metal-catalyzed reactions for azetidine synthesis.

| Metal Catalyst | Substrates | Reaction Type | Key Features |

| Palladium(0) | 3-Iodoazetidine, Aryl Boronic Acid | Migration/Cross-Coupling | Forms 2-aryl azetidines; ligand choice is crucial for product selectivity. nih.gov |

| Palladium(II) | Picolinamide-protected Amine | Intramolecular C(sp³)–H Amination | Tolerates various functional groups; proceeds via a Pd(IV) intermediate. rsc.orgorganic-chemistry.org |

| Rhodium(II) | Alkyl Bromide, Sulfamate Ester | Intermolecular C-H Amination/Alkylation | One-pot synthesis of substituted azetidines from C-H bonds. nsf.gov |

| Copper(I) | Aliphatic Amine, Alkyne | Photo-induced Radical Annulation | Two- or three-component reaction to produce azetidines. researchgate.net |

Synthetic Strategies Employing Ring Expansion/Contraction for Azetidine Derivatization

Manipulating existing ring systems through expansion or contraction provides an alternative pathway to functionalized azetidines. magtech.com.cn These strain-driven reactions can create complex azetidine structures that are difficult to access through direct cyclization.

Ring expansion of three-membered aziridines is a common method for synthesizing four-membered azetidines. magtech.com.cnnsf.gov For example, N-acyl aziridines can react with vinyl N-triftosylhydrazones in the presence of a rhodium catalyst to yield vinyl azetidine derivatives. mdpi.com The reaction is proposed to proceed through the formation of a reactive vinyl carbene and an aziridinium (B1262131) ylide intermediate. mdpi.com Thermal isomerization of certain substituted aziridines can also lead to the formation of azetidines, driven by the release of ring strain. rsc.org

Conversely, ring contraction of five-membered heterocycles can also yield azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In the presence of a base like potassium carbonate, various nucleophiles (alcohols, phenols, anilines) can be incorporated, leading to the formation of diverse α-carbonylated N-sulfonylazetidines. organic-chemistry.org This strategy effectively transforms a more readily available five-membered ring into a strained, functionalized four-membered ring.

| Starting Ring System | Reaction Type | Reagents/Catalysts | Product |

| Aziridine (B145994) | Thermal Isomerization | DMSO, Heat | Substituted Azetidine rsc.org |

| N-Acyl Aziridine | Rh-catalyzed reaction with Vinyl Hydrazone | Rh(II) catalyst | 2-Vinyl Azetidine mdpi.com |

| α-Bromo N-Sulfonylpyrrolidinone | Nucleophilic Addition-Ring Contraction | K₂CO₃, Nucleophile (e.g., ROH) | α-Carbonylated N-Sulfonylazetidine organic-chemistry.org |

Functional Group Transformations for Diversifying this compound Structures

Once the core this compound scaffold is synthesized, further diversification can be achieved through various functional group transformations. The inherent reactivity of the strained azetidine ring and the presence of the nitrogen atom allow for a range of modifications.

The nitrogen atom of the azetidine ring is a key site for functionalization. After cleavage of a protecting group (e.g., a sulfinamide or Boc group), the resulting N-H azetidine can be derivatized. researchgate.netnih.gov For instance, the free amine can undergo acylation, alkylation, or arylation to introduce a wide array of substituents.

Furthermore, if the azetidine derivative contains other reactive handles, these can be used for diversification. A brominated pyrazole-azetidine hybrid has been shown to undergo Suzuki–Miyaura cross-coupling with various boronic acids, demonstrating that transition metal-catalyzed reactions can be used to modify substituents on the azetidine scaffold. nih.gov Aza-Michael additions of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates also provide a route to novel, functionalized azetidine derivatives. nih.gov The strained C-N bonds of the azetidine ring can also be cleaved under specific conditions, allowing for ring-opening reactions that lead to highly substituted acyclic amines. rsc.orgnih.gov

| Transformation Type | Substrate | Reagents | Product | Purpose |

| N-H Derivatization | N-Boc-protected Azetidine | TFA (deprotection), then Electrophile | N-Functionalized Azetidine | Introduce diversity at the nitrogen atom. nih.gov |

| Cross-Coupling | Brominated Azetidine Hybrid | Boronic Acid, Pd Catalyst | Arylated Azetidine Derivative | Modify peripheral substituents. nih.gov |

| Aza-Michael Addition | Azetidin-3-ylidene Acetate | NH-Heterocycle, DBU | 3-Substituted Azetidine | Introduce heterocyclic motifs. nih.gov |

| N-O Bond Cleavage | N-O containing Azetidine | Zn, Acid | N-H Azetidine | Deprotection to enable further functionalization. nih.gov |

Chemical Reactivity and Transformation Studies of 2 2,3 Dichlorophenyl Azetidine

Ring-Opening Reactions of Azetidines Due to Ring Strain

The chemical behavior of azetidines is fundamentally influenced by a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value positions azetidines between the more reactive and less stable three-membered aziridines (approx. 27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This intermediate level of strain energy renders the azetidine (B1206935) ring susceptible to cleavage, providing a powerful thermodynamic driving force for ring-opening reactions. rsc.orgresearchwithrutgers.comrsc.org The cleavage of the C-N sigma bond serves as a key pathway to relieve this strain, enabling the synthesis of a variety of linear amine derivatives. rsc.org While more stable and easier to handle than aziridines, the azetidine ring can be selectively opened under appropriate conditions, highlighting its utility as a synthetic intermediate. researchwithrutgers.comrsc.org In some cases, this ring-opening can occur as an intramolecular decomposition pathway, particularly under acidic conditions. nih.gov

Nucleophilic Ring-Opening of the Azetidine Core

The azetidine core is susceptible to nucleophilic attack, which typically results in the cleavage of a carbon-nitrogen bond and the formation of a γ-substituted amine. nih.gov For these reactions to proceed, the azetidine nitrogen is often activated, for instance, by conversion to a quaternary azetidinium salt, which enhances the electrophilicity of the ring carbons. nih.govmagtech.com.cn

In the case of unsymmetrically substituted azetidines such as 2-(2,3-Dichlorophenyl)azetidine, the regioselectivity of the nucleophilic attack is a critical consideration. For 2-arylazetidines, nucleophilic ring-opening reactions are generally controlled by electronic effects. magtech.com.cn The attack predominantly occurs at the C2 position (the carbon bearing the aryl group) because the benzylic nature of this position can stabilize the developing negative charge in the SN2-type transition state. magtech.com.cniitk.ac.in A variety of nucleophiles, including halides, alcohols, and carbon-based nucleophiles, have been employed in these transformations. nih.govresearchgate.net The process is often stereoselective, producing functionalized linear amines from chiral azetidiniums. nih.gov

| Nucleophile Source | Nucleophile | Product Type | Reference(s) |

| Tetrabutylammonium halides | Halide (F⁻, Cl⁻, Br⁻) | γ-Haloamines | researchgate.net |

| Alcohols (in presence of Lewis Acid) | Alkoxide (RO⁻) | γ-Amino ethers | iitk.ac.in |

| Organocuprates / Sodiomalonates | Carbon Nucleophiles | γ-Substituted amines | beilstein-journals.org |

| Thiophenol | Thiolate (PhS⁻) | γ-Aminosulfides | beilstein-journals.org |

Electrophilic Activation and Subsequent Ring Cleavage of Azetidines

Due to their stability relative to aziridines, azetidines often require activation to undergo ring cleavage efficiently. magtech.com.cn Electrophilic activation, typically achieved through the use of Lewis acids or Brønsted acids, is a common strategy to facilitate this process. nih.goviitk.ac.in The interaction of the lone pair of electrons on the azetidine nitrogen with an electrophile, such as a proton or a Lewis acid, generates a positively charged azetidinium species. nih.govnih.gov This activation significantly increases the electrophilicity of the ring's carbon atoms, making them more vulnerable to nucleophilic attack and subsequent ring-opening. magtech.com.cniitk.ac.in

Acid-mediated ring-opening is a prominent example, where protonation of the azetidine nitrogen is the key initiating step. nih.gov This is followed by an SN2-type attack by a nucleophile, leading to the regioselective cleavage of one of the C-N bonds. iitk.ac.in Studies on N-substituted azetidines have shown that the rate of this acid-mediated decomposition is highly dependent on the basicity of the azetidine nitrogen. nih.gov

Ring-Expansion Reactions of Azetidines to Larger Heterocycles

Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, often more thermodynamically stable, five- and six-membered heterocycles. rsc.org These transformations are valuable for building molecular complexity from a simple four-membered ring precursor.

Various strategies have been developed to achieve the expansion of the azetidine ring. For example, the reaction of azetidines with isocyanates can lead to the formation of 1,3-oxazinan-2-ones. nsf.gov Another approach involves the intramolecular rearrangement of suitably functionalized azetidines. The ring expansion of 2-haloalkyl azetidines, for instance, can yield pyrrolidine (B122466) derivatives through a mechanism proposed to involve a bicyclic aziridinium (B1262131) intermediate. epfl.ch

| Azetidine Substrate | Reagent/Condition | Expanded Heterocycle | Reference(s) |

| N-H or N-Alkyl Azetidine | Isocyanates | 1,3-Oxazinan-2-one | nsf.govepfl.ch |

| 2-(Iodomethyl)azetidine | Nucleophiles | Substituted Pyrrolidines | epfl.ch |

| 3-Methyleneazetidines | Diazo compounds | 4-Methylenepyrrolidines | nsf.gov |

Derivatization and Functionalization of the Azetidine Ring System

The azetidine scaffold is a privileged motif in medicinal chemistry, and its utility can be expanded through various derivatization and functionalization reactions. researchwithrutgers.comrsc.org These modifications can be used to tune the molecule's properties or to introduce new reactive handles for further synthetic transformations. Functionalization can occur at the nitrogen atom or at the carbon atoms of the ring. rsc.orgrsc.org

N-Substituent Modifications on Azetidine Nitrogen

The substituent on the azetidine nitrogen plays a crucial role in modulating the ring's reactivity. In many synthetic sequences, the nitrogen is protected or activated with a specific group that can be easily removed later. rsc.org Common N-substituents like the p-methoxyphenyl (PMP) or benzyl (B1604629) groups can activate the ring for certain reactions and be cleaved under appropriate conditions. nsf.gov Similarly, the N-carboxybenzyl (Cbz) group is a standard protecting group that can be readily removed to furnish the free N-H azetidine, which can then be used for further derivatization. nih.gov The nature of the N-substituent also significantly impacts the chemical stability of the azetidine ring. For example, studies on N-aryl azetidines have demonstrated that the electronic properties of the aryl group can dramatically affect the rate of acid-mediated decomposition by altering the basicity of the azetidine nitrogen. nih.gov

Substituent Effects on Ring Reactivity of this compound

The reactivity of this compound is significantly influenced by the electronic properties of the dichlorophenyl substituent. The two chlorine atoms on the aromatic ring exert powerful effects that modulate the reactivity of both the phenyl ring and the attached azetidine core. libretexts.org

For the azetidine ring itself, these substituent effects are critical in ring-opening reactions. nih.gov The electron-withdrawing nature of the 2,3-dichlorophenyl group has two major consequences:

Stabilization of the Leaving Group: In nucleophilic ring-opening at the C2 position, the aryl group can stabilize the transition state. The strong inductive withdrawal from the chlorine atoms influences the stability of intermediates and transition states involved in the C-N bond cleavage. magtech.com.cn

Basicity of the Nitrogen Atom: The electron-withdrawing substituent decreases the electron density on the azetidine nitrogen, reducing its basicity (pKa). nih.gov This has direct implications for acid-catalyzed ring-opening reactions, as a lower basicity means that harsher acidic conditions are required for protonation, which is the requisite first step for ring activation. Studies on analogous N-aryl azetidines have shown that electron-withdrawing groups on the phenyl ring can either stabilize or destabilize the molecule towards acid-mediated decomposition depending on the specific substitution pattern and its influence on the nitrogen's pKa. nih.gov

| Substituent Property | Electronic Effect | Consequence for Reactivity | Reference(s) |

| Inductive Effect of Cl | Strong electron-withdrawal (-I) | Decreases electron density on the azetidine nitrogen, lowering its basicity. Modifies the stability of intermediates in ring-opening reactions. | nih.govlibretexts.orglibretexts.org |

| Resonance Effect of Cl | Weak electron-donation (+R) | Outweighed by the strong inductive effect. | libretexts.org |

| Overall Effect | Deactivating | Reduces the nucleophilicity of the nitrogen atom and requires stronger activation for electrophilically-driven reactions. | nih.govlumenlearning.com |

Stability of this compound Under Various Chemical Conditions

The chemical stability of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a critical factor in its synthesis, handling, and application. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine counterparts but significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org The stability of the azetidine moiety is profoundly influenced by the nature of its substituents. In the case of this compound, the dichlorophenyl group attached to the carbon at the 2-position is a key determinant of its reactivity and degradation pathways.

Research on N-substituted aryl azetidines has demonstrated that the electronic properties of the aryl ring play a significant role in the stability of the azetidine ring, particularly under acidic conditions. nih.gov The primary mechanism of degradation in acidic media involves the protonation of the azetidine nitrogen, forming an azetidinium ion. nih.govnih.gov This protonation event weakens the C-N bonds of the strained ring, making it susceptible to nucleophilic attack and subsequent ring-opening. magtech.com.cnnih.gov The rate of this acid-mediated decomposition is therefore highly dependent on the pKa of the azetidine nitrogen. nih.gov

For N-aryl azetidines, electron-withdrawing substituents on the phenyl ring decrease the basicity of the azetidine nitrogen. nih.gov This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. A lower basicity translates to a lower propensity for protonation at a given pH, which can enhance the chemical stability of the azetidine ring under acidic conditions. nih.gov Conversely, electron-donating groups on the aryl ring can increase the basicity of the azetidine nitrogen, making the molecule more susceptible to acid-catalyzed degradation. acs.org In this compound, the two chlorine atoms act as electron-withdrawing groups, which is expected to reduce the basicity of the azetidine nitrogen and thus afford greater stability in acidic environments compared to an unsubstituted phenyl analogue.

Hydrolytic degradation is another potential pathway for the decomposition of azetidine-containing compounds. nih.gov Forced degradation studies on related azetidine core structures have shown that, in addition to amide bond hydrolysis in more complex molecules, a second degradation mechanism can involve the activation of the azetidine ring through the formation of an azetidinium ion, leading to ring-opening. nih.govresearchgate.net

The stability of azetidines can also be compromised under certain reductive conditions. While the azetidine ring is generally stable, reductions of N-substituted azetidin-2-ones to the corresponding azetidines are well-documented. acs.org However, reductive cleavage of the azetidine ring itself can occur, yielding 3-aminopropanol derivatives as byproducts, particularly with reagents like diborane (B8814927) or lithium aluminum hydride. acs.org

The following table provides an illustrative summary of the expected stability of this compound under various chemical conditions, based on the known reactivity of related azetidine derivatives. It is important to note that this table is a projection and not based on direct experimental data for this specific compound.

Table 1: Predicted Stability of this compound Under Various Chemical Conditions This table is illustrative and based on the general chemical properties of substituted azetidines. Specific experimental data for this compound is not available.

| Condition | Reagent/Environment | Expected Stability | Probable Transformation/Degradation Products |

| Acidic | Dilute HCl (pH < 2) | Moderate to High | Potential for slow ring-opening via azetidinium ion formation to yield halo-substituted amino alcohols or related derivatives. nih.gov |

| Basic | Aqueous NaOH | High | Generally stable. The azetidine ring is not typically susceptible to base-catalyzed hydrolysis. |

| Oxidative | Hydrogen Peroxide | Moderate | Possible N-oxidation or oxidation of the aromatic ring, depending on the reaction conditions. Oxidation of the azetidine ring itself is less common but can occur at the 3-position if substituted with a hydroxyl group. researchgate.net |

| Reductive | LiAlH₄, Diborane | Low to Moderate | Susceptible to reductive ring cleavage to form the corresponding 1-(2,3-dichlorophenyl)propan-3-amine. acs.org |

| Catalytic Hydrogenation | H₂, Pd/C | High | The azetidine ring is generally stable to these conditions, though the chloro-substituents on the phenyl ring may be susceptible to hydrogenolysis under harsh conditions. |

Advanced Structural and Conformational Investigations of 2 2,3 Dichlorophenyl Azetidine

Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of cyclic compounds, including azetidine (B1206935) derivatives. In the case of 2-(2,3-Dichlorophenyl)azetidine, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the relative configuration of the substituents on the azetidine ring.

The vicinal coupling constants (³J) between protons on the azetidine ring are particularly informative. Generally, for azetidine rings, the coupling constant for cis-protons (Jcis) is larger than that for trans-protons (Jtrans). ipb.pt For instance, in some azetidine derivatives, Jcis values are reported to be in the range of 8.4–8.9 Hz, while Jtrans values are typically lower, between 5.8–7.9 Hz. ipb.pt By analyzing the coupling patterns and magnitudes of the signals corresponding to the azetidine ring protons in the ¹H NMR spectrum of this compound, the relative orientation of the 2,3-dichlorophenyl group with respect to the other ring protons can be determined.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, further confirming the stereochemical assignment. ipb.pt The chemical shifts of the carbon atoms in the ¹³C NMR spectrum also provide valuable information about the electronic environment and substitution pattern of the molecule.

Table 1: Representative ¹H NMR Data for Substituted Azetidines

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) Range | Notes |

| H-2 | 3.5 - 5.0 | m | - | Chemical shift is influenced by the substituent at C-2. |

| H-3 (cis to H-2) | 2.0 - 3.0 | m | Jcis: ~8.4-8.9 | |

| H-3 (trans to H-2) | 2.5 - 3.5 | m | Jtrans: ~5.8-7.9 | |

| H-4 | 3.0 - 4.0 | m | - | |

| Aromatic Protons | 7.0 - 7.5 | m | - | The specific pattern depends on the substitution of the phenyl ring. |

Note: The exact chemical shifts and coupling constants for this compound would require experimental data for the specific compound. The values presented are typical ranges observed for similar azetidine derivatives. ipb.pt

Mass Spectrometry and Elemental Analysis for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a precise mass measurement, allowing for the unambiguous determination of its molecular formula, C₉H₉Cl₂N. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. libretexts.orgtutorchase.com For this compound, characteristic fragmentation pathways could include the loss of the dichlorophenyl group, cleavage of the azetidine ring, or loss of small neutral molecules. libretexts.orgmiamioh.edu The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. tutorchase.com

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in the compound. researchgate.netresearchgate.net This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound, the experimentally determined elemental composition should be in close agreement with the calculated theoretical values. cardiff.ac.uk

Table 2: Expected High-Resolution Mass Spectrometry and Elemental Analysis Data for C₉H₉Cl₂N

| Analysis | Theoretical Value |

| HRMS (M+H)⁺ | 202.0239 |

| Elemental Analysis | |

| Carbon (%) | 53.49 |

| Hydrogen (%) | 4.49 |

| Chlorine (%) | 35.09 |

| Nitrogen (%) | 6.93 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

This technique would reveal the puckering of the azetidine ring, which is a key conformational feature of four-membered rings. It would also definitively establish the relative stereochemistry of the 2,3-dichlorophenyl group with respect to the azetidine ring. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the physical properties of the compound.

Computational and Theoretical Chemistry of Azetidine Derivatives

Computational and theoretical chemistry methods are powerful tools for investigating the properties of molecules that may be difficult or impossible to measure experimentally. These approaches provide insights into the stability, geometry, and electronic nature of azetidine derivatives.

Quantum Mechanical Studies of Ring Strain Energy and Stability

The azetidine ring, being a four-membered heterocycle, possesses significant ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain arises from angle and torsional strain due to the deviation of bond angles from the ideal tetrahedral angle and eclipsing interactions between adjacent hydrogen atoms. The ring strain is a critical factor influencing the reactivity and stability of azetidine derivatives. rsc.orgnih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations can be employed to optimize the molecular geometry of this compound, providing theoretical predictions of bond lengths, bond angles, and dihedral angles. bohrium.comchemrxiv.org These calculated geometries can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Furthermore, DFT calculations can provide a wealth of information about the electronic properties of the molecule. uotechnology.edu.iq This includes the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. uotechnology.edu.iqnih.gov Analysis of the molecular orbitals can help to understand the nature of chemical bonds and potential sites for nucleophilic or electrophilic attack. nih.gov

Table 3: Calculated Properties of Azetidine Derivatives from DFT Studies

| Property | Description | Significance |

| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles. | Provides a theoretical 3D structure of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Note: The specific values for these properties for this compound would be obtained from dedicated DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape of this compound is primarily defined by the puckering of the four-membered ring and the orientation of the dichlorophenyl substituent. Unlike planar cyclobutane, the azetidine ring adopts a puckered conformation to alleviate torsional strain. This puckering is a dynamic process, and for the parent azetidine, a dihedral angle of approximately 37° has been observed through gas-phase electron diffraction. rsc.org For substituted azetidines, the presence of substituents influences the puckering amplitude and the energy barrier to ring inversion.

In the case of this compound, two primary puckered conformations are expected, with the dichlorophenyl group occupying either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects. Computational studies on analogous N-aryl and C-aryl substituted azetidines have shown that the electronic nature and size of the substituent play a critical role in dictating the preferred conformation. nih.govuniba.it

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in a simulated physiological environment. These simulations can track the time-evolution of the molecule's structure, revealing the frequencies and energy barriers of conformational transitions, such as ring puckering and nitrogen inversion. nih.gov Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. While specific MD simulation data for this compound is not publicly available, the general principles from simulations of other small heterocyclic molecules can be applied.

Table 1: Representative Conformational Parameters of Substituted Azetidines

| Parameter | Description | Illustrative Value Range |

| Puckering Angle (φ) | The dihedral angle defining the extent of ring puckering. | 30° - 40° |

| Barrier to Ring Inversion | The energy required for the ring to invert its puckered conformation. | 1-5 kcal/mol |

| Axial/Equatorial Energy Difference (ΔE) | The difference in energy between conformers with the substituent in a pseudo-axial versus a pseudo-equatorial position. | 0.5 - 3 kcal/mol |

Note: The values presented are illustrative and based on computational studies of various substituted azetidines. Specific values for this compound would require dedicated computational analysis.

Predictive Modeling of Reactivity and Selectivity in Azetidine Transformations

The reactivity of the azetidine ring is largely driven by its inherent strain, which facilitates ring-opening reactions that are less favorable in larger, unstrained rings like pyrrolidines. rsc.orgambeed.com Predictive modeling, primarily using Density Functional Theory (DFT), is instrumental in understanding and forecasting the outcomes of chemical transformations involving this compound. nih.govnih.gov

A key area of investigation is the regioselectivity of nucleophilic ring-opening reactions. For an unsymmetrically substituted azetidine such as this, a nucleophile can attack either the C2 or C4 position. The outcome is governed by a combination of steric hindrance and electronic effects. magtech.com.cn The electron-withdrawing nature of the dichlorophenyl group at C2 is expected to make this carbon more electrophilic and thus a likely site for nucleophilic attack. However, the steric bulk of this group could favor attack at the less hindered C4 position. DFT calculations can model the transition states for both pathways, and the calculated activation energies can predict the major product. nih.gov

Computational models have been successfully employed to guide the synthesis of azetidines and to predict which substrate pairings will lead to a successful reaction. thescience.dev These models often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to assess their reactivity. For this compound, predictive modeling could be used to screen potential reactants for N-functionalization or for participation in cycloaddition reactions.

Furthermore, DFT calculations are essential for understanding the origins of stereoselectivity in reactions involving chiral azetidines. nih.gov By modeling the transition state structures leading to different stereoisomeric products, the subtle non-covalent interactions that favor one outcome over another can be identified, allowing for the rational design of stereoselective syntheses. nih.gov

Table 2: Illustrative Predictive Reactivity Descriptors for Azetidine Transformations

| Descriptor | Method | Information Provided | Relevance to this compound |

| Activation Energy (Ea) | DFT | Predicts the kinetic feasibility and rate of a reaction pathway. | Determines regioselectivity in ring-opening reactions (C2 vs. C4 attack). |

| Reaction Energy (ΔErxn) | DFT | Indicates the thermodynamic favorability of a reaction. | Predicts the stability of the resulting products from transformations. |

| Frontier Molecular Orbital (FMO) Energies | DFT | Assesses the electrophilicity and nucleophilicity of reactants. | Guides the selection of reagents for functionalization. |

| Natural Bond Orbital (NBO) Charges | DFT | Quantifies the charge distribution within the molecule. | Identifies the most electrophilic sites for nucleophilic attack. |

Note: This table provides examples of descriptors used in predictive modeling. The application of these methods to this compound would provide specific insights into its reactivity.

Applications of 2 2,3 Dichlorophenyl Azetidine As a Molecular Scaffold and Building Block in Synthetic Organic Chemistry

Utilization of Azetidines in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has gained prominence as an effective strategy for identifying lead compounds. nih.gov This approach relies on screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. Azetidines, with their rigid and three-dimensional structures, are well-suited for this purpose. enamine.net

Design and Synthesis of Conformationally Restricted Azetidine (B1206935) Scaffolds

The inherent ring strain of the azetidine core imparts a degree of conformational rigidity that is highly desirable in FBDD. enamine.netrsc.org This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. enamine.net The synthesis of conformationally restricted azetidine scaffolds often involves strategies that introduce substituents onto the ring, further limiting its flexibility. These synthetic approaches can be challenging due to the strained nature of the four-membered ring. researchgate.net However, various methods have been developed to access these valuable structures, including intramolecular cyclizations and ring expansions. rsc.org The resulting scaffolds provide a defined three-dimensional arrangement of functional groups, facilitating their use in the design of molecules with specific spatial orientations for optimal target engagement. enamine.net

Azetidines as Ligands in Asymmetric Catalysis

Chiral azetidines have proven to be effective ligands and organocatalysts in a variety of asymmetric transformations. birmingham.ac.ukresearchgate.net Their rigid structure allows for the creation of a well-defined chiral environment around a metal center or as part of an organocatalyst, leading to high levels of stereocontrol in chemical reactions. birmingham.ac.uk Since the early 1990s, azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net The performance of these azetidine-containing catalysts is often compared to their aziridine (B145994) and pyrrolidine (B122466) counterparts to evaluate their efficacy. birmingham.ac.uk The development of new synthetic routes to enantiomerically pure azetidines continues to expand their application in this important area of chemistry. rsc.org

Development of Azetidine-Containing Peptidomimetics and Unnatural Amino Acids

Azetidines serve as valuable tools in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. rsc.orgptfarm.pl The constrained nature of the azetidine ring can be used to lock the conformation of a peptide backbone, providing insights into the bioactive conformation. rsc.org Furthermore, azetidine-2-carboxylic acid and its derivatives are considered unnatural amino acids that can be incorporated into peptide sequences to introduce conformational constraints or novel side-chain functionalities. rsc.orgnih.gov This approach has been instrumental in the development of new therapeutic agents and probes for studying biological processes.

Role of 2-(2,3-Dichlorophenyl)azetidine as a Synthetic Intermediate for Novel Heterocycles

Due to its inherent ring strain, the azetidine ring is an excellent precursor for the synthesis of other heterocyclic systems through ring-opening or ring-expansion reactions. rsc.org Substituted azetidines, such as this compound, can be transformed into a variety of larger, more complex heterocyclic structures. rsc.orgacs.org These reactions often proceed with high regioselectivity and stereoselectivity, making them powerful tools in organic synthesis. For example, azetidines can be converted to pyrrolidines, piperidines, and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. rsc.orgacs.org The specific substitution pattern of this compound provides a handle for further chemical modification, allowing for the generation of a diverse library of novel heterocyclic compounds.

Future Perspectives and Research Challenges in 2 2,3 Dichlorophenyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes for Azetidines

The synthesis of azetidines, including 2-(2,3-dichlorophenyl)azetidine, has historically been challenging due to the high ring strain of the four-membered heterocycle. nih.govmedwinpublishers.com However, recent innovations are paving the way for more efficient, scalable, and environmentally sustainable synthetic strategies. Overcoming the limitations of traditional methods, which often require harsh conditions or multi-step procedures, is a key focus of ongoing research. acs.org

Key areas of development include:

Photocatalysis: Visible-light-mediated photocycloadditions, such as the aza-Paternò-Büchi reaction, are emerging as powerful tools for constructing the azetidine (B1206935) core. rsc.orgrsc.org These methods use light to excite molecules into more reactive states, enabling reactions that are difficult to achieve through thermal means. thescience.devmit.edu For instance, an intermolecular [2+2] photocycloaddition of oxime precursors with alkenes can produce densely functionalized azetidines under mild conditions. rsc.orgrsc.org

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination represents a significant advance in forming the azetidine ring. This approach forges the critical C-N bond by directly functionalizing a carbon-hydrogen bond, offering an atom-economical route to substituted azetidines. rsc.org

Multicomponent Reactions: Strategies that combine multiple starting materials in a single step are highly desirable for building molecular diversity. A four-component synthesis driven by the strain-release of azabicyclo[1.1.0]butane allows for the modular construction of complex azetidines. nih.govresearchgate.net This method leverages the high reactivity of the bicyclic starting material to drive the formation of the less-strained azetidine ring. nih.gov

Cyclization and Cycloaddition: Cyclization of amino esters or homoallylic amines and cycloaddition reactions between imines and ketenes or other partners remain foundational strategies. medwinpublishers.comnih.gov Modern variations include copper-catalyzed multicomponent reactions and silver-catalyzed [2+2] cycloadditions, which provide access to functionalized azetidines that serve as versatile building blocks. organic-chemistry.org

| Synthetic Strategy | Description | Key Advantages | Relevant Findings |

| Photocatalysis | Uses visible light to promote [2+2] cycloadditions (e.g., aza-Paternò-Büchi reaction). rsc.orgrsc.org | Mild reaction conditions, access to complex structures. | Enables reactions between oximes and alkenes to form azetidines. thescience.devmit.edu |

| Intramolecular C-H Amination | Palladium(II)-catalyzed reaction to form a C-N bond directly from a C-H bond. rsc.org | High atom economy, direct functionalization. | Provides a route to functionalized azetidines from γ-C(sp³)–H bonds. rsc.org |

| Strain-Release Driven Synthesis | Multicomponent reaction using highly strained azabicyclo[1.1.0]butane. nih.govresearchgate.net | Modular, diversity-oriented, rapid reaction. | Allows sequential addition of three different electrophiles to build complexity. nih.gov |

| Modern Cycloadditions | Includes copper- and silver-catalyzed reactions of imines with various partners. organic-chemistry.org | Access to versatile building blocks like 2-alkoxyazetidines. | Can be used to synthesize precursors for α-cyclopropanated β-amino acids. organic-chemistry.org |

These evolving synthetic methods promise to make this compound and its analogs more accessible, thereby accelerating their exploration in various chemical and medicinal applications. nih.gov

Exploration of Underutilized Reactivity Modes of the Azetidine Ring System

The reactivity of the azetidine ring is dominated by its considerable ring strain (25.5 kcal/mol), which makes it susceptible to ring-opening reactions. rsc.orgrsc.org While more stable than its three-membered aziridine (B145994) counterpart, the azetidine ring can be selectively cleaved under appropriate conditions, providing access to a variety of linear amine derivatives. rsc.orgnih.gov For a molecule like this compound, the aryl substituent plays a key electronic role in directing this reactivity. magtech.com.cn

Future research will likely focus on several under-explored reactivity modes:

Regioselective Ring-Opening: The cleavage of the C-N bond in unsymmetrical azetidines can be controlled by the substituents. magtech.com.cn In 2-aryl azetidines, nucleophilic attack typically occurs at the benzylic carbon due to the stabilization of a partial positive charge in the transition state. magtech.com.cnnih.gov Exploring a wider range of nucleophiles and reaction conditions, including transition-metal-free methods, could yield novel γ-amino compounds. rsc.org For example, enantioselective desymmetrization using thiols and a chiral acid catalyst highlights a sophisticated approach to controlled ring-opening. rsc.org

Cycloaddition Reactions: While the synthesis of azetidines often involves cycloadditions, the azetidine ring itself, particularly in its unsaturated forms (azetines), can participate in further cycloaddition reactions. nih.gov 1- and 2-azetines, as reactive intermediates, can undergo [3+2], [4+2], and [2+2] cycloadditions to rapidly build molecular complexity and form fused heterocyclic systems. nih.gov

Ring Expansions: The transformation of the four-membered azetidine ring into larger five- or six-membered heterocycles (e.g., pyrrolidines or piperidines) is a powerful synthetic strategy. medwinpublishers.com This can occur through intramolecular rearrangements following a ring-opening event, offering a pathway to diverse scaffolds from a common azetidine precursor.

Functionalization as a Template: The azetidine ring can also act as a stable scaffold for directed chemical modifications. Recent studies have demonstrated that N-Boc-2-arylazetidines can undergo regioselective lithiation and subsequent functionalization, using the ring as a template to control stereochemistry before any ring-opening occurs. rsc.org

| Reactivity Mode | Description | Governing Factors | Potential Outcome |

| Nucleophilic Ring-Opening | Cleavage of a C-N bond by a nucleophile. nih.govmagtech.com.cn | Electronic effects of substituents (e.g., the 2-aryl group), steric hindrance, Lewis acid catalysis. magtech.com.cn | Synthesis of functionalized γ-substituted linear amines. rsc.org |

| Cycloadditions | Reactions involving unsaturated azetine intermediates. nih.gov | Presence of a π-system within the four-membered ring. nih.gov | Formation of complex fused polycyclic azetidines. nih.gov |

| Ring Expansion | Conversion of the azetidine ring to a larger heterocycle. medwinpublishers.com | Intramolecular cyclization following ring-opening. | Access to pyrrolidines and other important heterocyclic structures. medwinpublishers.com |

| Template-Directed Functionalization | Using the intact ring to direct reactions at attached positions. rsc.org | Directing effects of substituents on the ring. rsc.org | Synthesis of highly functionalized azetidines with controlled stereochemistry. rsc.org |

Harnessing these varied modes of reactivity will be crucial for unlocking the full synthetic potential of this compound.

Advanced Computational Approaches for Azetidine Design and Prediction

The trial-and-error nature of synthetic chemistry is increasingly being replaced by predictive, computation-guided approaches. For challenging targets like azetidines, computational modeling offers a powerful way to accelerate discovery and optimize reactions. thescience.devmit.edu

Key computational strategies being applied to azetidine chemistry include:

Reaction Prediction: Researchers have developed computational models to predict the feasibility and outcome of reactions that form azetidines. thescience.devmit.edu By calculating properties like frontier orbital energies for potential reactants (e.g., alkenes and oximes in a photocatalytic reaction), these models can prescreen substrate pairs and predict which combinations will successfully form an azetidine product, significantly reducing experimental effort. thescience.devmit.edu

Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to map out the reaction pathways for azetidine synthesis and reactivity. nih.govacs.org These studies can determine the transition state energies for competing pathways, explaining observed outcomes like regio- and diastereoselectivity. For instance, computations have explained why the formation of the strained four-membered azetidine ring can be kinetically favored over the formation of a more stable five-membered pyrrolidine (B122466) ring. acs.org

Library Design and Property Prediction: In silico methods are vital for designing libraries of azetidine-based compounds for specific applications, such as CNS-targeted drugs. nih.gov Computational tools can calculate key physicochemical properties (e.g., LogP, polar surface area, number of rotatable bonds) at the design stage, allowing chemists to prioritize the synthesis of molecules with drug-like characteristics. nih.gov This "pre-optimization" is critical for improving the efficiency of drug discovery pipelines. nih.gov

| Computational Approach | Application in Azetidine Chemistry | Key Benefit | Example |

| Reaction Modeling | Predicting successful substrate pairings for synthesis. thescience.devmit.edu | Reduces trial-and-error experimentation. | Predicting alkene-oxime pairs for photocatalytic azetidine formation. thescience.devmit.edu |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and explaining selectivity. nih.govacs.org | Provides fundamental understanding of reactivity. | Explaining the kinetic preference for 4-exo-tet cyclization over 5-endo-tet cyclization. acs.org |

| In Silico Library Design | Designing compound libraries with optimized physicochemical properties. nih.gov | Focuses synthetic efforts on high-potential molecules. | Creating CNS-focused libraries by filtering for properties that aid blood-brain barrier penetration. nih.gov |

| QSAR and Molecular Docking | Predicting biological activity and binding modes of azetidine derivatives. nih.gov | Guides the design of more potent compounds. | Designing and predicting the activity of piperidine-based inhibitors for neurodegenerative diseases. nih.gov |

The integration of these advanced computational tools will continue to be indispensable for navigating the complex chemical space of this compound and designing derivatives with tailored properties.

Expansion of Azetidine Applications as Versatile Building Blocks in Chemical Synthesis

Azetidines, once considered exotic, are now recognized as valuable building blocks for constructing more complex molecular architectures. sciencedaily.comlifechemicals.com Their rigid, three-dimensional structure and unique reactivity make them attractive scaffolds in medicinal chemistry and organic synthesis. nih.govnih.govlifechemicals.com The compound this compound, with its defined substitution pattern, is well-positioned to serve as a versatile starting point for a range of synthetic endeavors.

Future applications of azetidines as building blocks are expanding in several directions:

Scaffolds for Drug Discovery: The azetidine ring is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and three-dimensionality. nih.govlifechemicals.com They serve as bioisosteres for other cyclic structures and provide novel vectors for chemical exploration. nih.gov The development of simple synthetic routes to NH-azetidines has been a key enabler for establishing libraries of these scaffolds for pharmaceutical design. sciencedaily.com

Synthesis of Amino Compounds: As noted, the most common application of azetidines as building blocks is their use as precursors to γ-amino compounds via ring-opening reactions. rsc.org The ability to install different functional groups on the nitrogen and at other positions on the ring before cleavage allows for the synthesis of a diverse array of polysubstituted linear amines. nih.gov

Precursors to Novel Amino Acids: Functionalized azetidines can be converted into non-natural amino acids. For example, 2-alkoxyazetidines, synthesized via cycloaddition, are versatile intermediates for preparing α-cyclopropanated β-amino acids, which are valuable components in peptidomimetics. organic-chemistry.org

Access to Other Heterocycles: Through ring-rearrangement and expansion reactions, the azetidine core can be transformed into other important heterocyclic systems. This strain-driven transformation provides a powerful route to molecular diversity starting from a single, well-defined building block.

The utility of this compound as a building block is enhanced by its specific substituents, which provide sites for further chemical modification (e.g., cross-coupling reactions on the dichlorophenyl ring) while also influencing the inherent reactivity of the azetidine core.

常见问题

Q. How can researchers assess the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。